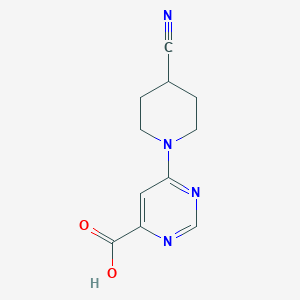

6-(4-Cyanopiperidin-1-yl)pyrimidine-4-carboxylic acid

説明

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple functional groups. The compound's formal name describes a pyrimidine core structure with specific substitutions at defined positions. The base structure consists of a six-membered aromatic heterocycle containing two nitrogen atoms in the 1 and 3 positions, characteristic of the pyrimidine family. At the 4-position of this pyrimidine ring, a carboxylic acid functional group (-COOH) is attached, while the 6-position bears a piperidine substituent that itself contains a nitrile group at the 4-position of the piperidine ring.

The molecular formula C₁₁H₁₂N₄O₂ reflects the compound's composition of eleven carbon atoms, twelve hydrogen atoms, four nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 232.24 grams per mole. The structural representation using Simplified Molecular Input Line Entry System notation provides a concise description: O=C(C1=NC=NC(N2CCC(C#N)CC2)=C1)O, which encodes the complete connectivity pattern of all atoms within the molecule.

Alternative nomenclature systems recognize this compound under several synonymous names, including 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic acid and 1-(6-Cyanopyrimidin-4-yl)piperidine-4-carboxylic acid. These alternative names emphasize different aspects of the molecular structure, with some highlighting the piperidine perspective and others focusing on the pyrimidine core. The compound has been assigned multiple database identifiers, including PubChem Compound Identifier 137333282 and various vendor-specific catalog numbers for commercial availability.

Table 1: Structural Identification Parameters

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1097255-80-5 |

| Molecular Formula | C₁₁H₁₂N₄O₂ |

| Molecular Weight | 232.24 g/mol |

| PubChem Compound Identifier | 137333282 |

| International Chemical Identifier Key | URSOKDYGWLWXTH-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | O=C(C1=NC=NC(N2CCC(C#N)CC2)=C1)O |

Position Within Pyrimidine Derivatives Taxonomy

This compound occupies a distinctive position within the broader classification of pyrimidine derivatives, specifically falling under the category of pyrimidinecarboxylic acids and derivatives. Pyrimidines represent a fundamental class of diazine compounds characterized by the presence of two nitrogen atoms in a six-membered aromatic ring, positioned at the 1 and 3 locations. This structural motif serves as a core building block in numerous biologically active compounds and represents one of the most important heterocyclic systems in medicinal chemistry.

Within the hierarchical classification system, pyrimidinecarboxylic acids constitute a specialized subclass where one or more carboxylic acid substituents are attached to the pyrimidine core. The specific substitution pattern of this compound places it within the category of 4-pyrimidinecarboxylic acid derivatives, distinguishing it from isomeric compounds where the carboxylic acid group might be positioned at the 2 or 5 positions of the pyrimidine ring. The 4-pyrimidinecarboxylic acid framework serves as a privileged scaffold in drug discovery, offering multiple opportunities for structural modification and optimization.

The integration of the piperidine moiety at the 6-position of the pyrimidine ring creates a hybrid molecule that bridges two important pharmacophoric systems. Piperidine rings are ubiquitous in medicinal chemistry due to their favorable physicochemical properties and ability to serve as rigid spacers between functional groups. The specific placement of a cyano group at the 4-position of the piperidine ring adds an additional layer of structural complexity and introduces electron-withdrawing characteristics that can significantly influence the compound's chemical reactivity and biological properties.

Table 2: Taxonomic Classification Hierarchy

| Classification Level | Category |

|---|---|

| Compound Class | Heterocyclic Compounds |

| Subclass | Diazines |

| Specific Type | Pyrimidines |

| Functional Derivative | Pyrimidinecarboxylic Acids |

| Positional Isomer | 4-Pyrimidinecarboxylic Acid Derivatives |

| Hybrid Classification | Piperidine-Pyrimidine Conjugates |

Historical Context of Piperidine-Pyrimidine Hybrid Development

The development of piperidine-pyrimidine hybrid compounds represents a convergence of two historically significant research trajectories in heterocyclic chemistry. Pyrimidine chemistry traces its origins to the pioneering work of nineteenth-century chemists who first isolated pyrimidine derivatives from natural sources. The foundational discovery occurred in 1818 when Brugnatelli produced alloxan through the oxidation of uric acid with nitric acid, marking the first isolation of a pyrimidine derivative. This early work established pyrimidines as compounds of significant chemical and biological interest, leading to extensive research into their synthesis and properties.

The formal recognition of pyrimidines as a distinct chemical class emerged through systematic studies of uric acid breakdown products, which were collectively referred to as pyrimidines or meta-diazines. The structural characterization of pyrimidine revealed its unique bonding pattern, featuring three distinct bond lengths and four different bond angles, with symmetry centered on the 2-5 axis. This structural analysis provided the foundation for understanding how substitution patterns affect the compound's properties and reactivity.

Piperidine chemistry developed along a parallel but initially separate pathway, with this six-membered saturated nitrogen heterocycle being recognized for its importance in natural product chemistry and pharmaceutical applications. The synthesis methodology for piperidine-containing compounds evolved significantly throughout the twentieth century, with researchers developing increasingly sophisticated approaches for introducing piperidine moieties into complex molecular frameworks. The recognition that piperidine rings could serve as both rigid scaffolds and flexible linkers in drug design led to their widespread adoption in medicinal chemistry programs.

The convergence of pyrimidine and piperidine chemistry accelerated during the late twentieth and early twenty-first centuries as researchers began to systematically explore hybrid molecules that combined multiple pharmacophoric elements. This approach reflected a broader trend in medicinal chemistry toward the design of compounds that could interact with multiple biological targets or provide enhanced selectivity through increased structural complexity. The development of efficient synthetic methodologies for constructing piperidine-pyrimidine hybrids became a subject of significant research interest, with multiple research groups contributing novel synthetic approaches and exploring the biological properties of the resulting compounds.

Table 3: Historical Development Timeline

| Period | Development Milestone | Significance |

|---|---|---|

| 1818 | First pyrimidine derivative isolation | Established pyrimidines as compounds of interest |

| 1891 | Biginelli reaction development | Enabled efficient pyrimidine synthesis |

| Early 20th Century | Piperidine chemistry advancement | Established piperidine as pharmaceutical scaffold |

| Late 20th Century | Hybrid molecule concept emergence | Recognized value of multi-pharmacophore designs |

| 2000s-Present | Systematic hybrid exploration | Current focus on optimized piperidine-pyrimidine conjugates |

特性

IUPAC Name |

6-(4-cyanopiperidin-1-yl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c12-6-8-1-3-15(4-2-8)10-5-9(11(16)17)13-7-14-10/h5,7-8H,1-4H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHOINNMIHOQDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C2=NC=NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of 5-Halopyrimidine-4-carboxylic Acid Esters

- Ethyl 5-bromopyrimidine-4-carboxylate can be synthesized in a one-step reaction from 5-bromopyrimidine using a radical alkoxycarbonylation method.

- The reaction uses a toluene–water biphasic system with acetic acid to increase conversion.

- Yield: Approximately 48% with minimized polysubstitution and regioselectivity.

This intermediate can be further manipulated to introduce the necessary substituents at the 6-position.

Introduction of the 6-Substituent: 4-Cyanopiperidin-1-yl Group

The attachment of the 4-cyanopiperidinyl group at the 6-position of the pyrimidine ring can be achieved via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling

- Vinylpyrimidine derivatives can be synthesized via palladium-catalyzed coupling of 2-chloro-4-methylpyrimidine with vinylboronic acid pinacol ester or potassium vinyltrifluoroborate.

- Optimal conditions include Pd(OAc)2 with dppf ligand in dioxane/water solvent mixture, potassium carbonate as base, at 90 °C.

- Yields for vinylpyrimidine intermediates reach up to 77% after purification by distillation.

- Side products include 3-butenyl pyrimidine and dipyrimidinyl ethene, which are minimized under optimized conditions.

This vinylpyrimidine intermediate is a key precursor for further functionalization.

Cyclopropanation and Subsequent Functional Group Transformations

- Cyclopropanation of vinylpyrimidine using ethyl diazoacetate and nitrogen ylides has been reported, although with safety concerns due to diazo compound decomposition.

- Chiral resolution and further hydrolysis yield pyrimidinyl carboxylic acids with high enantiomeric excess.

Although this method pertains to cyclopropane derivatives, it demonstrates the utility of palladium-catalyzed transformations in pyrimidine chemistry relevant to preparing substituted pyrimidine carboxylic acids.

Direct Amination with 4-Cyanopiperidine

While specific literature on direct amination of 6-position pyrimidine with 4-cyanopiperidine is scarce, analogous processes involve:

- Nucleophilic aromatic substitution of halopyrimidine esters or acids with amines under basic or catalytic conditions.

- Use of catalytic hydrogenation with Raney nickel in aqueous alcoholic media for related heterocyclic amination reactions.

This suggests that the 6-(4-cyanopiperidin-1-yl) substitution can be achieved by reacting a suitable 6-halopyrimidine-4-carboxylic acid ester or acid with 4-cyanopiperidine under catalytic or basic conditions to afford the target compound.

Purification and Isolation

- Purification of intermediates such as vinylpyrimidines is effectively done by distillation under reduced pressure.

- Final carboxylic acid products are often isolated by acidification and filtration or crystallization.

- Chiral resolution, if necessary, can be performed by salt formation with chiral amines and subsequent recrystallization.

Summary Table of Key Reaction Conditions and Yields

| Step | Starting Material | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 5-Bromopyrimidine | Radical alkoxycarbonylation | Toluene-water biphasic, AcOH | 48 | Ethyl 5-bromopyrimidine-4-carboxylate |

| 2 | 2-Chloro-4-methylpyrimidine | Pd(OAc)2, dppf, vinylboronate, K2CO3 | Dioxane/H2O, 90 °C | 77 | Vinylpyrimidine intermediate |

| 3 | Vinylpyrimidine | Ethyl diazoacetate, nitrogen ylide | Controlled temp, safety concerns | 28 (cyclopropanation) | For cyclopropane derivatives |

| 4 | 6-Halopyrimidine-4-carboxylic acid ester | 4-Cyanopiperidine | Catalytic hydrogenation or nucleophilic substitution | Not explicitly reported | Expected substitution step |

| 5 | Final product | Acidification/crystallization | Ambient or cooled | High | Purification |

Research Findings and Considerations

- Radical chemistry and palladium-catalyzed cross-coupling are effective for preparing pyrimidine carboxylic acid derivatives with good regioselectivity and yields.

- Safety concerns with diazo compounds necessitate careful control during cyclopropanation steps.

- Catalytic hydrogenation with Raney nickel in aqueous alcoholic media is a viable method for amination of heterocycles, potentially applicable for introducing the 4-cyanopiperidinyl group.

- Optimization of solvent systems, base strength, and catalyst loading are critical for maximizing yield and minimizing byproducts in palladium-catalyzed steps.

化学反応の分析

Types of Reactions

6-(4-Cyanopiperidin-1-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the cyanopiperidine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

科学的研究の応用

Medicinal Chemistry

1.1 Antibacterial Activity

Research has shown that compounds similar to 6-(4-Cyanopiperidin-1-yl)pyrimidine-4-carboxylic acid exhibit promising antibacterial properties. For instance, derivatives of pyrimidine carboxylic acids have been synthesized and evaluated for their effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that modifications in the piperidine ring can enhance antibacterial activity, making these compounds suitable candidates for further development as antibacterial agents .

1.2 GABA Receptor Modulation

The compound has also been studied for its potential as a GABA receptor modulator. GABAergic compounds are crucial in treating neurological disorders such as anxiety and epilepsy. The synthesis of derivatives related to this compound has been linked to improved efficacy in modulating GABA receptor activity, suggesting its utility in developing new anxiolytic or anticonvulsant medications .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships of this compound is vital for optimizing its pharmacological properties. SAR studies have revealed that the presence of specific functional groups significantly influences the biological activity of the compound. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased lipophilicity and antibacterial potency |

| Variation in piperidine substituents | Altered binding affinity to GABA receptors |

| Carboxylic acid substitution | Enhanced solubility and bioavailability |

These insights guide the design of new derivatives with improved therapeutic profiles.

Case Studies

3.1 Antibacterial Evaluation

In a study evaluating the antibacterial activity of various pyrimidine derivatives, compounds similar to this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating a strong potential for clinical application .

3.2 Neuropharmacological Studies

Another case study focused on the neuropharmacological effects of piperidine derivatives indicated that modifications to the pyrimidine core could lead to enhanced anxiolytic effects in animal models. This suggests that this compound may be a valuable lead compound for developing new treatments for anxiety disorders .

作用機序

The mechanism by which 6-(4-Cyanopiperidin-1-yl)pyrimidine-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity.

類似化合物との比較

Table 1: Comparative Structural and Molecular Data

Physicochemical and Functional Differences

Lipophilicity and Bioavailability: The 4-cyanopiperidinyl group in the target compound enhances lipophilicity (logP ~1.8 estimated) compared to pyrimidine-4-carboxylic acid (logP ~0.2), improving cell membrane penetration . The 6-cyclopropyl-2-(4-hydroxypiperidin-1-yl) analog (logP ~1.2) exhibits reduced solubility due to the hydroxypiperidinyl group, contributing to its discontinuation .

Reactivity and Stability: 6-(Methoxycarbonyl)pyrimidine-4-carboxylic acid contains a hydrolytically labile ester group, unlike the stable cyano group in the target compound . The chloropyrimidinyl derivative (CAS 1160263-08-0) shows higher electrophilicity, increasing reactivity but also toxicity risks .

Crystallographic Properties: Pyrimidine-4-carboxylic acid crystallizes in a monoclinic system (space group P21/m) with distinct hydrogen-bonding networks, influencing its solid-state stability .

生物活性

6-(4-Cyanopiperidin-1-yl)pyrimidine-4-carboxylic acid, a compound belonging to the pyrimidine class, exhibits significant biological activity that has garnered attention in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Formula: C12H16N4O2

Molecular Weight: 236.29 g/mol

Pharmacological Profile

Research indicates that this compound possesses various pharmacological activities, particularly as an inhibitor of certain protein kinases. Its structural features contribute to its ability to interact with biological targets effectively.

The compound acts primarily by inhibiting specific kinases involved in cellular signaling pathways. For instance, it has been shown to inhibit Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling and is implicated in various hematological malignancies. Inhibition of BTK can lead to reduced proliferation of cancer cells and modulation of immune responses .

In Vitro Studies

A study conducted on the effects of this compound demonstrated its ability to reduce the viability of cancer cell lines such as HCC1954 and BT474, which are known to be HER2-positive breast cancer cells. The results indicated a significant decrease in tumor volume when treated with this compound compared to control groups (mean tumor volume index: treated vs. control = 5.16 vs. 14.42) .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications in the piperidine ring and the introduction of cyano groups enhance the potency of the compound against various kinases. Notably, compounds with additional heteroatoms or functional groups exhibit improved selectivity and efficacy .

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthesis routes for 6-(4-Cyanopiperidin-1-yl)pyrimidine-4-carboxylic acid, and how are reaction conditions optimized?

The synthesis of pyrimidine-carboxylic acid derivatives typically involves multistep reactions. A common approach includes:

- Condensation and cyclization : Reacting a cyanopiperidine precursor with a pyrimidine intermediate under catalytic conditions. Palladium or copper catalysts (e.g., in DMF or toluene solvents) are often used to facilitate coupling reactions .

- Functional group modification : Introducing the carboxylic acid moiety via hydrolysis or oxidation steps.

Optimization involves factorial design experiments to test variables such as temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design (temperature, catalyst concentration, reaction time) can identify critical parameters for yield improvement .

Q. What analytical methods are recommended for structural characterization of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm the piperidine-pyrimidine backbone and cyanopiperidinyl substitution .

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight and fragmentation patterns.

- X-ray crystallography : For absolute stereochemical confirmation if crystalline derivatives are obtainable .

- Infrared Spectroscopy (IR) : To identify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard classification : Treat as hazardous until validated; avoid inhalation, skin contact, and ingestion .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to mitigate inhalation risks.

- Emergency protocols : Review Safety Data Sheets (SDS) for spill management and first-aid measures (e.g., eye flushing with water for 15 minutes) .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives or reaction pathways for this compound?

- Quantum chemical calculations : Tools like density functional theory (DFT) predict reaction energetics and transition states, guiding catalyst selection .

- Molecular docking : Screen derivatives for target binding (e.g., enzyme active sites) to prioritize synthesis .

- Reaction path algorithms : Use software like GRRM or Gaussian to explore feasible pathways and bypass trial-and-error approaches .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Assay validation : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, incubation time) .

- Purity verification : Use HPLC (>98% purity) to rule out impurities as confounding factors .

- Orthogonal assays : Compare results from enzymatic inhibition studies with cellular viability assays to confirm mechanism-specific activity .

Q. What strategies are effective for studying the compound’s stability under varying storage or experimental conditions?

- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) for 1–4 weeks. Monitor degradation via HPLC and LC-MS .

- Buffer compatibility : Test solubility and stability in PBS, DMSO, and cell culture media at 4°C and 37°C .

Methodological Comparison Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。